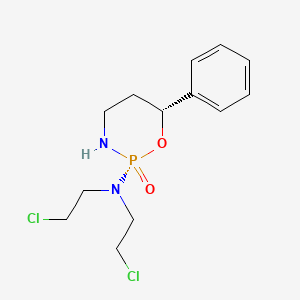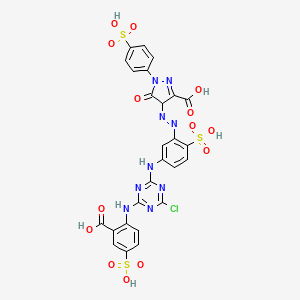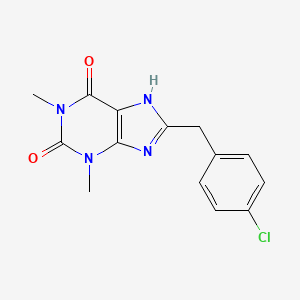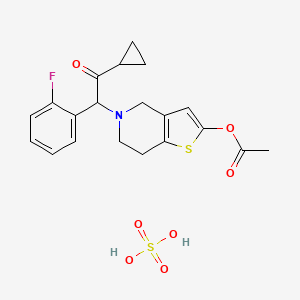
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrindine core, which is a fused bicyclic structure, and includes functional groups such as a dimethylamino group, a nitrile group, and an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile typically involves multi-step organic reactions. The starting materials might include pyrindine derivatives, which undergo a series of reactions such as alkylation, nitrile formation, and dimethylamino group introduction. Common reagents used in these reactions include alkyl halides, cyanides, and dimethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to convert nitrile groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be investigated for its potential biological activity. It could serve as a lead compound for developing new pharmaceuticals or as a probe for studying biological processes.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of functional groups such as nitriles and dimethylamino groups could impart specific biological activities, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile would depend on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile might include other pyrindine derivatives or compounds with similar functional groups. Examples include:
- Pyrindine-4-carbonitrile derivatives
- Dimethylamino-substituted compounds
- Ethyl-substituted pyrindines
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
128767-23-7 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(5E)-5-(dimethylaminomethylidene)-2-ethyl-3-oxo-6,7-dihydrocyclopenta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H17N3O/c1-4-17-9-11-6-5-10(8-16(2)3)13(11)12(7-15)14(17)18/h8-9H,4-6H2,1-3H3/b10-8+ |
InChI Key |
GDAPOYMHTWXEJZ-CSKARUKUSA-N |
Isomeric SMILES |
CCN1C=C2CC/C(=C\N(C)C)/C2=C(C1=O)C#N |
Canonical SMILES |
CCN1C=C2CCC(=CN(C)C)C2=C(C1=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12766577.png)
![1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester](/img/structure/B12766583.png)









